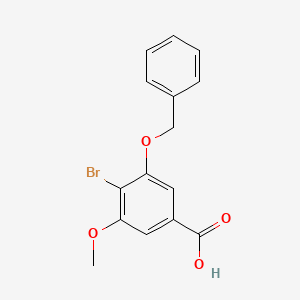

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

Description

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is a substituted benzoic acid derivative with a benzyloxy group at position 3, a bromine atom at position 4, and a methoxy group at position 3.

Properties

IUPAC Name |

4-bromo-3-methoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-7-11(15(17)18)8-13(14(12)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEMEBDSEHTYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves converting 2-bromo-5-hydroxy-4-methoxybenzoic acid into its acid chloride intermediate, which is then used for further coupling reactions to introduce the benzyloxy group.

Procedure:

- Starting Material: 2-bromo-5-hydroxy-4-methoxybenzoic acid

- Reagents: Thionyl chloride (SOCl₂), dichloromethane (DCM)

- Conditions: Heating at 45-50°C under nitrogen atmosphere, stirring for approximately 1 hour

- Outcome: Formation of the acid chloride, which is then reacted with benzyl derivatives or other nucleophiles

Data Table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Acid + SOCl₂, DCM, 45-50°C | Acid chloride | Not specified | Efficient conversion, commonly used in aromatic acid derivatization |

Research Findings:

- This method is well-established for aromatic acids, providing high reactivity for subsequent coupling steps.

- The process is scalable and suitable for industrial synthesis.

Coupling with Benzylated Intermediates

Method Overview:

The acid chloride reacts with benzylated amines, such as N-methyl-N-(2-(4-hydroxyphenyl)ethyl)amine, to form amide intermediates. These intermediates are crucial for building the benzyloxy functionality.

Procedure:

- Acid chloride is added to a solution of the benzylated amine in dichloromethane at low temperature (~5°C).

- The mixture is stirred, then gradually warmed, and pH adjusted to precipitate the desired amide.

Data Table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 2 | Acid chloride + amine, DCM, 5°C | Amide intermediate | Not specified | Controlled addition prevents side reactions |

Research Findings:

- The coupling efficiency depends on the purity of the acid chloride and the amine.

- Recrystallization from polar/non-polar solvent mixtures yields high-purity intermediates.

Benzylation of Hydroxy and Aldehyde Precursors

Method Overview:

Benzylation involves reacting phenolic hydroxyl groups with benzyl bromide in the presence of potassium carbonate or similar bases, often in DMF or ethanol.

Procedure:

- Phenolic compound (e.g., 2-bromo-4-methoxybenzaldehyde) is reacted with benzyl bromide.

- The reaction proceeds under reflux, yielding benzyl-protected derivatives such as 2-bromo-5-benzyloxy-4-methoxybenzaldehyde.

Data Table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 4 | Benzyl bromide + K₂CO₃, DMF, Reflux | Benzylated aldehyde | Not specified | Protects phenolic hydroxyls for subsequent steps |

Research Findings:

- Benzylation enhances compound stability and facilitates subsequent oxidation or reduction steps.

- The benzyl protection is removable via hydrogenolysis if needed.

Oxidation of Benzylated Aldehydes to Corresponding Acids

Method Overview:

Oxidation of benzylated aldehydes to acids is achieved using sodium chlorite (NaClO₂) in the presence of sulfamic acid, a process that is selective and efficient.

Procedure:

- Benzylated aldehyde is oxidized with NaClO₂ in aqueous media.

- The reaction is monitored until completion, then purified.

Data Table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 5 | NaClO₂ + sulfamic acid, aqueous | Benzylated acid | Not specified | High selectivity for aldehyde oxidation |

Research Findings:

- This oxidation method is compatible with benzyl-protected groups, avoiding undesired cleavage.

- Yields are generally high, with purity suitable for subsequent coupling.

Formation of the Target Benzoic Acid via Chloride Coupling

Method Overview:

The benzylated acids are converted to acid chlorides and then coupled with benzylated amines to form the final benzyloxy-substituted benzoic acid.

Procedure:

- Acid chlorides are prepared as described above.

- Coupling with benzylated amines occurs in inert solvents like DCM, with base (triethylamine) to neutralize HCl.

Data Table:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 6 | Acid chloride + benzylated amine, triethylamine, DCM | Benzoxybenzoic acid | Not specified | Reaction monitored by TLC, purified by recrystallization |

Research Findings:

- The coupling step is critical for regioselectivity and yield.

- Optimal conditions involve low temperature and inert atmosphere.

Summary of Key Preparation Methods

| Method | Main Reactions | Key Reagents | Typical Yield | Remarks |

|---|---|---|---|---|

| Acid chloride formation + coupling | Formation of amide intermediates | Thionyl chloride, benzylated amines | High | Widely used, scalable |

| Benzylation of phenols/aldehydes | Protection of hydroxyl groups | Benzyl bromide, K₂CO₃ | Variable | Facilitates further modifications |

| Oxidation of benzyl aldehydes | Conversion to acids | Sodium chlorite, sulfamic acid | High | Chemoselective |

| Direct coupling of acid chloride with amine | Final benzoic acid formation | Triethylamine, DCM | Variable | Critical for regioselectivity |

Research Findings and Notes

- The synthesis of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid relies heavily on classical aromatic substitution, benzylation, and acyl chloride chemistry.

- The choice of protecting groups (benzyl) and selective oxidation steps ensures high purity and yield.

- Patents indicate that optimizing reaction conditions, such as temperature, solvent, and reagent equivalents, significantly impacts overall efficiency.

- Alternative methods, such as direct aromatic substitution followed by selective oxidation, are less favored due to lower yields or purity issues.

Scientific Research Applications

Chemical Properties and Structure

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid has the molecular formula and is characterized by the following structural features:

- Benzyloxy group : Enhances lipophilicity and potentially improves bioavailability.

- Bromo substituent : May influence biological activity through halogen bonding.

- Methoxy group : Can affect the compound's electronic properties and solubility.

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. Its structure allows for further modifications that can lead to compounds with enhanced efficacy against specific targets in disease pathways .

Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit anti-cancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating potential effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of related compounds have revealed insights into how modifications to the benzoic acid core influence biological activity. Such research is crucial for optimizing compounds for better therapeutic profiles .

Case Study: Anticancer Efficacy

A study investigated the effects of a related compound on hepatocellular carcinoma (HCC) cells, revealing that it significantly reduced cell viability and inhibited migration and invasion through downregulation of integrin α7 and matrix metalloproteinase-9 (MMP-9). This suggests a potential application for derivatives of this compound in cancer therapy .

Case Study: Antimicrobial Activity

In another study, derivatives were synthesized and screened for antimicrobial activity against various pathogens. Results indicated that certain modifications led to increased potency against specific strains, highlighting the importance of chemical diversity in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical differences between 3-(benzyloxy)-4-bromo-5-methoxybenzoic acid and its analogues:

Biological Activity

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃BrO₃

Molecular Weight: 319.17 g/mol

CAS Number: 1562340-48-0

The compound features a benzyloxy group, a bromine atom, and a methoxy group on a benzoic acid backbone. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom may enhance the compound's reactivity, allowing it to act as an enzyme inhibitor or receptor ligand. The benzyloxy and methoxy groups also play crucial roles in modulating the compound's binding affinity and specificity.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, similar to other benzoic acid derivatives .

- Receptor Interaction: Its structural components may allow it to bind effectively to receptor sites, influencing cellular signaling pathways related to inflammation and proliferation .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance:

- Inhibition of Cell Proliferation: Compounds with similar structures have demonstrated the ability to inhibit the growth of various cancer cell lines. For example, benzofuran derivatives were shown to suppress the viability of hepatocellular carcinoma cells by inducing apoptosis and inhibiting migration .

- Mechanistic Insights: The anti-cancer effects are often linked to modulation of pathways such as epithelial-mesenchymal transition (EMT), which is crucial for metastasis .

Anti-Inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among benzoic acid derivatives. These effects could be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution reactions under specific conditions.

Mechanistic Insights :

-

The electron-withdrawing carboxyl group meta to bromine activates the ring for SNAr.

-

Microwave-assisted reactions show improved efficiency (e.g., 64% yield for fluoro derivatives vs. 13% for bromo under thermal conditions) .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides.

Example Synthesis :

-

Step 1 : Activation with SOCl₂ in EtOAc at 45–50°C forms the acyl chloride .

-

Step 2 : Reaction with N-methyl-N-(2-(4-hydroxyphenyl)ethyl)amine in CH₂Cl₂/MeOH yields the amide (92% purity) .

Deprotection of Benzyloxy Group

The benzyl ether can be cleaved under acidic or reductive conditions.

Industrial Relevance :

Oxidation and Reduction

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation of Benzyloxy Group | KMnO₄/H₂SO₄ | Quinone derivatives | Limited utility due to competing carboxyl group oxidation. |

| Reduction of Bromine | LiAlH₄/THF | De-brominated compound | Rarely employed; bromine typically retained for downstream reactions. |

Comparative Reactivity with Analogues

Substitution rates vary with halogen type (data from microwave-assisted reactions ):

| Compound | Halogen | Relative Reactivity (vs. F) |

|---|---|---|

| 4-Fluoro | F | 1.00 (reference) |

| 4-Bromo | Br | 0.20 |

| 4-Chloro | Cl | 0.14 |

| 4-Iodo | I | <0.01 |

Key Insight :

Bromine’s moderate reactivity balances stability and utility in multi-step syntheses .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are essential for confirming the structure and purity of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight using EI (70 eV) ionization, comparing calculated and experimental values (e.g., deviations <0.001 amu) .

- Elemental Analysis : Validate elemental composition (C, H, N) via combustion analysis. Discrepancies between experimental and theoretical values (e.g., C 73.00 vs. 73.20) should be ≤0.3% .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions (e.g., benzyloxy, bromo, and methoxy groups). Coupling patterns in aromatic regions are critical for structural assignment .

Q. What synthetic strategies are effective for introducing bromine into methoxy- and benzyloxy-substituted benzoic acid derivatives?

- Methodology :

- Electrophilic Aromatic Substitution : Use Br₂ in H₂SO₄ or FeBr₃ as a catalyst, leveraging the electron-donating methoxy group to direct bromination to the para position .

- Protection-Deprotection : Protect the carboxylic acid as a methyl ester during bromination to prevent side reactions, followed by hydrolysis (e.g., NaOH/MeOH) to regenerate the acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation or debenzylation during the synthesis of this compound?

- Methodology :

- Catalytic Hydrogenation : Use Pd/C under controlled H₂ pressure (1–3 atm) to avoid over-reduction. Monitor reaction progress via TLC or HPLC to terminate at the desired intermediate .

- Temperature Control : Maintain reactions below 50°C to prevent thermal cleavage of the benzyloxy group. Microwave-assisted synthesis may reduce side reactions through rapid heating/cooling cycles .

Q. What computational approaches are suitable for predicting the reactivity of brominated benzoic acid derivatives in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model substituent effects (e.g., methoxy’s electron-donating nature) on reaction barriers for Suzuki-Miyaura couplings. Compare Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent Effect Simulations : Use COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for improving reaction yields .

Q. How do steric and electronic effects of the benzyloxy group influence the crystallization behavior of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Analyze dihedral angles between the benzyloxy group and the aromatic ring to assess steric hindrance. Compare with analogs lacking the benzyloxy group .

- Thermogravimetric Analysis (TGA) : Measure melting points and decomposition profiles to correlate substituent effects with thermal stability .

Data Validation and Contradiction Analysis

Q. How should researchers reconcile discrepancies between experimental and calculated HRMS or elemental analysis data?

- Methodology :

- Repeat Experiments : Ensure consistency across multiple batches. For HRMS, verify ionization efficiency and potential adduct formation (e.g., [M+Na]⁺) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated species) that may skew elemental analysis results .

Applications in Drug Discovery

Q. What role does this compound serve as an intermediate in the synthesis of bioactive molecules?

- Methodology :

- Fragment-Based Drug Design : Utilize the bromine atom for late-stage functionalization (e.g., Suzuki coupling to introduce aryl groups). The methoxy and benzyloxy groups enhance solubility for in vitro assays .

- Prodrug Development : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.